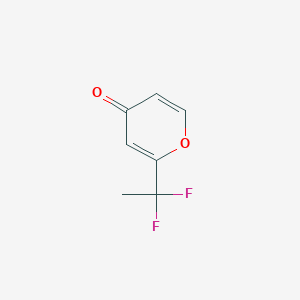
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid is an organic compound with the molecular formula C10H15N3O3S It is a derivative of pyridine and piperazine, featuring a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid typically involves the reaction of 4-methylpiperazine with pyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the sulfonic acid group to a sulfonyl chloride, followed by reaction with nucleophiles.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of sulfonyl chloride derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Similar structure but with a benzoic acid group instead of a pyridine sulfonic acid group.
3-(4-Methylpiperazin-1-yl)aniline: Contains an aniline group instead of a pyridine sulfonic acid group.
Uniqueness
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of both a piperazine ring and a pyridine sulfonic acid group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H15N3O3S |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)9-2-3-11-8-10(9)17(14,15)16/h2-3,8H,4-7H2,1H3,(H,14,15,16) |
InChI Key |
DNFUEJVJLCENRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804422.png)






![4-(Piperazin-1-yl)-2,3-dihydrothieno[3,2-c]pyridine dihydrochloride](/img/structure/B11804466.png)





![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
